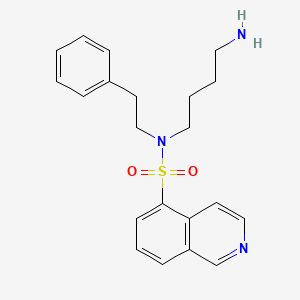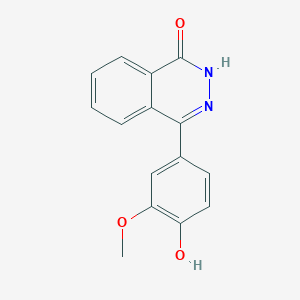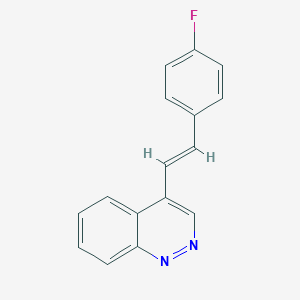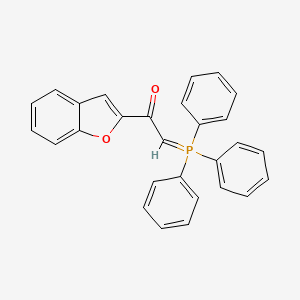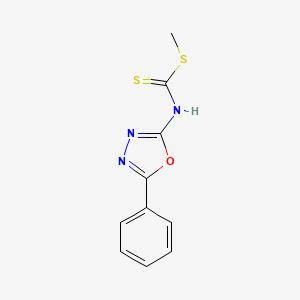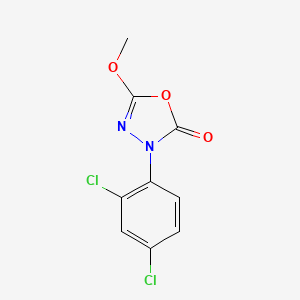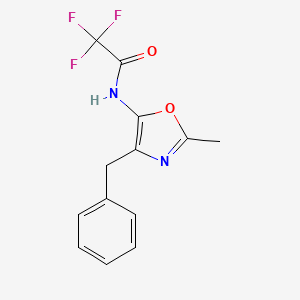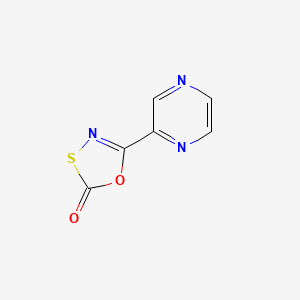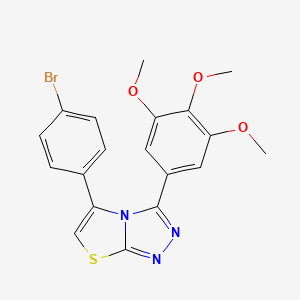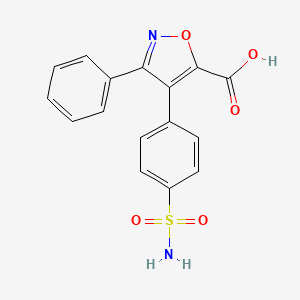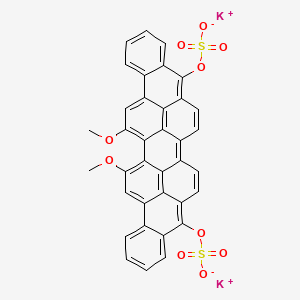
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) involves multiple steps, including the formation of the anthraquinone core, methoxylation, and sulfonation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Wirkmechanismus
The mechanism of action of dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl disulfate
- Other anthraquinone derivatives
Uniqueness
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual potassium ions and bis(sulphate) groups differentiate it from other similar compounds, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
85391-40-8 |
|---|---|
Molekularformel |
C36H20K2O10S2 |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
dipotassium;(30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6,8,10,12,14,16,18,20,22,24,26,28,31-heptadecaenyl) sulfate |
InChI |
InChI=1S/C36H22O10S2.2K/c1-43-27-15-25-17-7-3-5-9-21(17)35(45-47(37,38)39)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)46-48(40,41)42)16-28(44-2)34(32(20)30)33(27)31(19)29(23)25;;/h3-16H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
CFVXMXZGZYHLRH-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C2C3=C4C(=C(C5=CC=CC=C5C4=C1)OS(=O)(=O)[O-])C=CC3=C6C=CC7=C(C8=CC=CC=C8C9=CC(=C2C6=C79)OC)OS(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
